molecular formula C7H9N3 B599296 N-cyclopropylpyridazin-3-amine CAS No. 1250068-48-4

N-cyclopropylpyridazin-3-amine

Cat. No.: B599296
CAS No.: 1250068-48-4
M. Wt: 135.17
InChI Key: BCEXJBBRZBXFNM-UHFFFAOYSA-N
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Description

N-cyclopropylpyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with a cyclopropyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropylpyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylamine with pyridazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropylpyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

    Substitution: Alkyl halides, solvents like dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropylpyridazin-3-one, while reduction can produce this compound derivatives with altered functional groups .

Scientific Research Applications

N-cyclopropylpyridazin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: This compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropylpyridazin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropylpyridazin-3-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the cyclopropyl group can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-cyclopropylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-7(10-8-5-1)9-6-3-4-6/h1-2,5-6H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEXJBBRZBXFNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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